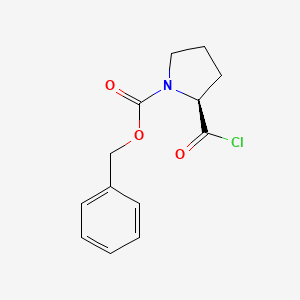
N-Cbz-D-proline chloride
Overview
Description
N-Cbz-D-proline chloride is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a chlorocarbonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-D-proline chloride typically involves the reaction of (S)-pyrrolidine-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, the use of more efficient purification methods, such as high-performance liquid chromatography (HPLC), can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-D-proline chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form benzaldehyde derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), bases (triethylamine), solvents (dichloromethane).
Reduction: Reducing agents (LiAlH4), solvents (ether).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products
Substitution: Amides, esters.
Reduction: Alcohols.
Oxidation: Benzaldehyde derivatives.
Scientific Research Applications
N-Cbz-D-proline chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of agrochemicals and materials
Mechanism of Action
The mechanism of action of N-Cbz-D-proline chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include covalent modification of the target protein or non-covalent binding to active sites, leading to changes in the protein’s activity and function .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
- Phenyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
- Ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
Uniqueness
N-Cbz-D-proline chloride is unique due to its chiral nature and the presence of a benzyl group, which can influence its reactivity and interaction with molecular targets. This makes it a valuable compound for the synthesis of chiral drugs and other enantioselective applications .
Properties
Molecular Formula |
C13H14ClNO3 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
benzyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 |
InChI Key |
IBNYJZJSXDGJNG-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
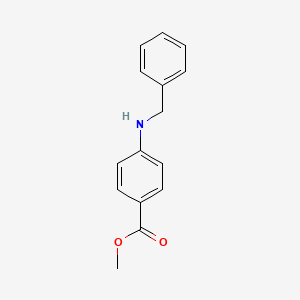
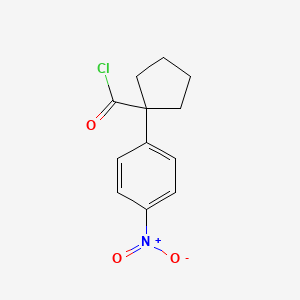
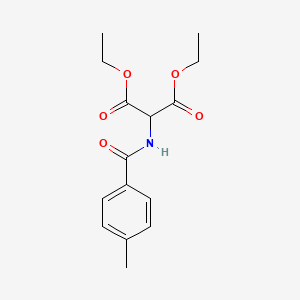
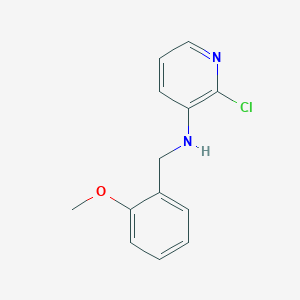
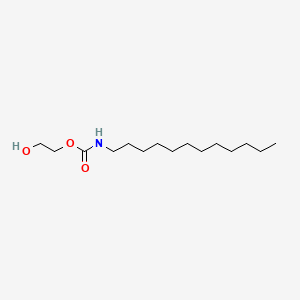
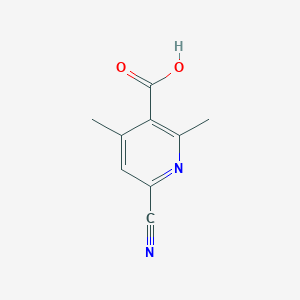
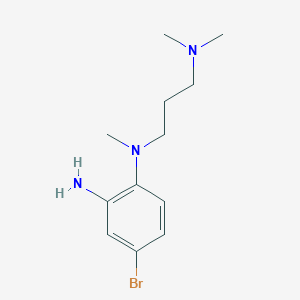

![1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]-](/img/structure/B8712938.png)


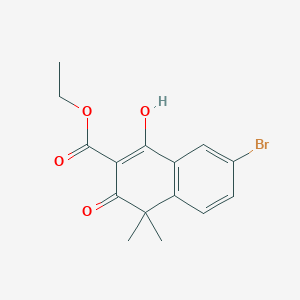
![Formamide,n-3h-imidazo[4,5-b]pyridin-6-yl-](/img/structure/B8712993.png)

